Welcome to the BenchChem Online Store!
molecular formula C11H13ClO4 B8327369 3-(4-Chloro-3-methoxyphenoxy)butyric acid

3-(4-Chloro-3-methoxyphenoxy)butyric acid

Cat. No. B8327369
M. Wt: 244.67 g/mol
InChI Key: HSNCEFFEXXMKHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04853410

Procedure details

In a polyethylene bottle were combined 3.3 g (13 mmol) 3-(4-chloro-3-methoxyphenoxy)butyric acid and 30 ml liquid hydrogen fluoride. The reaction mixture was allowed to stand at 23° C. for 72 hours, then poured over ice and extracted with 2×100 ml diethyl ether. The ether was washed with 2×100 ml water, 100 ml saturated sodium bicarbonate and brine, dried over magnesium sulfate and concentrated in vacuo to give the product as a yellow solid, 2.7 g (93%).
Name
polyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
liquid
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:14]=[CH:13][C:5]([O:6][CH:7]([CH3:12])[CH2:8][C:9]([OH:11])=O)=[CH:4][C:3]=1[O:15][CH3:16].F>>[Cl:1][C:2]1[CH:14]=[C:13]2[C:5](=[CH:4][C:3]=1[O:15][CH3:16])[O:6][CH:7]([CH3:12])[CH2:8][C:9]2=[O:11]

Inputs

Step One
Name
polyethylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C[*:2])[*:1]
Step Two
Name
Quantity
3.3 g
Type
reactant
Smiles
ClC1=C(C=C(OC(CC(=O)O)C)C=C1)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F
Step Four
Name
liquid
Quantity
30 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured over ice
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×100 ml diethyl ether
WASH
Type
WASH
Details
The ether was washed with 2×100 ml water, 100 ml saturated sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
ClC=1C=C2C(CC(OC2=CC1OC)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.